molecular formula C28H31BrN4O4S B11659668 (6Z)-6-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11659668
M. Wt: 599.5 g/mol
InChI Key: SPPWTYAPXWSTHC-OJNDBGNQSA-N
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Description

The compound (6Z)-6-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo-Pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the core structure.

    Etherification: The phenoxy and ethoxy groups are introduced through etherification reactions, often using alkyl halides and appropriate bases.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(6Z)-6-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biological processes.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H31BrN4O4S

Molecular Weight

599.5 g/mol

IUPAC Name

(6Z)-6-[[3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H31BrN4O4S/c1-6-23-32-33-25(30)20(26(34)31-27(33)38-23)14-17-15-21(29)24(22(16-17)35-7-2)37-13-12-36-19-10-8-18(9-11-19)28(3,4)5/h8-11,14-16,30H,6-7,12-13H2,1-5H3/b20-14-,30-25?

InChI Key

SPPWTYAPXWSTHC-OJNDBGNQSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Br)OCCOC4=CC=C(C=C4)C(C)(C)C)OCC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC=C(C=C4)C(C)(C)C)OCC)C(=O)N=C2S1

Origin of Product

United States

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